L-732,138

Vue d'ensemble

Description

Applications De Recherche Scientifique

L-732,138 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the neurokinin-1 receptor and its role in various chemical processes.

Biology: It is used to investigate the biological functions of the neurokinin-1 receptor and its involvement in various physiological and pathological processes.

Medicine: It has shown potential as an antitumor agent, particularly in the treatment of melanoma and gastrointestinal cancers. .

Industry: It is used in the development of new drugs and therapeutic agents targeting the neurokinin-1 receptor

Mécanisme D'action

Target of Action

The primary target of L-732,138 is the Neurokinin-1 (NK-1) receptor . This receptor is known to play a significant role in various biological processes, including pain perception and inflammation. It has also been implicated in the proliferation of certain types of cancer cells .

Mode of Action

This compound acts as a selective, potent, and competitive antagonist of the NK-1 receptor . This means it binds to the NK-1 receptor, preventing its natural ligand, Substance P (SP), from binding and activating the receptor . By blocking SP’s interaction with the NK-1 receptor, this compound inhibits the downstream effects triggered by this interaction .

Biochemical Pathways

The NK-1 receptor, when activated by SP, stimulates various signaling pathways that are crucial for regulating cellular functions such as cell proliferation . By acting as an antagonist, this compound blocks these pathways, leading to a decrease in cell proliferation . This is particularly relevant in the context of cancer, where uncontrolled cell proliferation is a key characteristic.

Result of Action

The primary result of this compound’s action is the inhibition of cell growth . It has been shown to elicit cell growth inhibition in a concentration-dependent manner in various cell lines . Moreover, it has been found to induce apoptosis, or programmed cell death, in these cells . This dual action - inhibiting cell proliferation and promoting cell death - contributes to its potential antitumor effects .

Méthodes De Préparation

La synthèse de L-732,138 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions réactionnelles sont propriétaires et ne sont pas largement divulguées dans la littérature publique. il est connu que le composé est synthétisé par une série de réactions chimiques qui impliquent l'utilisation de divers réactifs et catalyseurs .

Analyse Des Réactions Chimiques

L-732,138 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme un composé outil pour étudier le récepteur de la neurokinine-1 et son rôle dans divers processus chimiques.

Biologie : Il est utilisé pour étudier les fonctions biologiques du récepteur de la neurokinine-1 et sa participation à divers processus physiologiques et pathologiques.

Médecine : Il a montré un potentiel en tant qu'agent antitumoral, en particulier dans le traitement du mélanome et des cancers gastro-intestinaux. .

Industrie : Il est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant le récepteur de la neurokinine-1

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur de la neurokinine-1 et en bloquant l'action de la substance P, un neuropeptide qui favorise la prolifération cellulaire et la survie. En inhibant le récepteur de la neurokinine-1, this compound induit l'apoptose et inhibe la prolifération des cellules cancéreuses. Ce mécanisme implique l'activation de diverses voies moléculaires qui conduisent à la mort cellulaire et à l'inhibition de la croissance cellulaire .

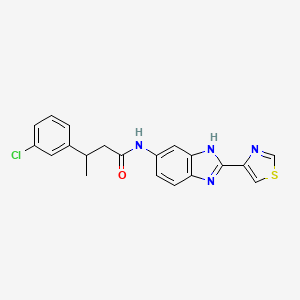

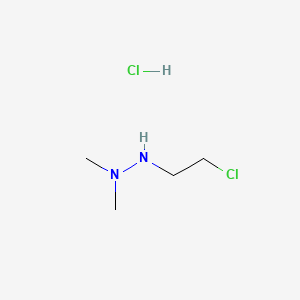

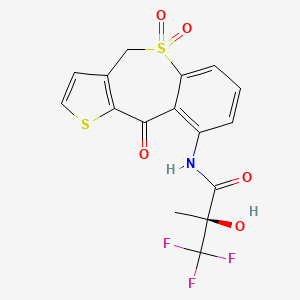

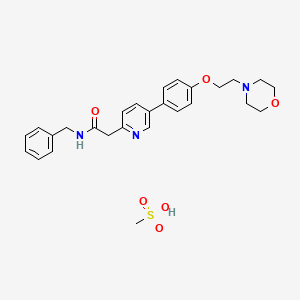

Comparaison Avec Des Composés Similaires

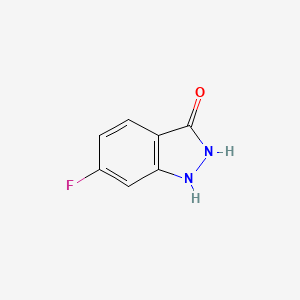

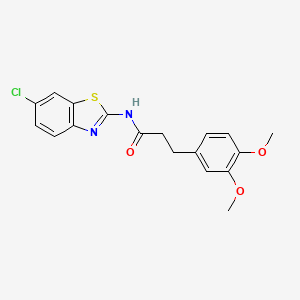

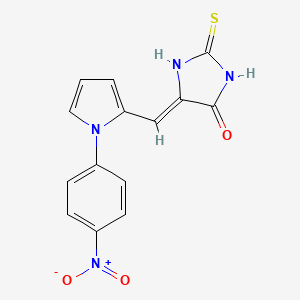

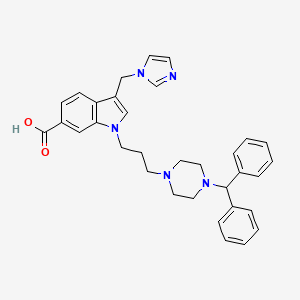

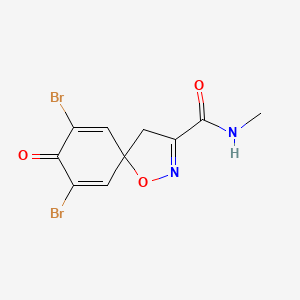

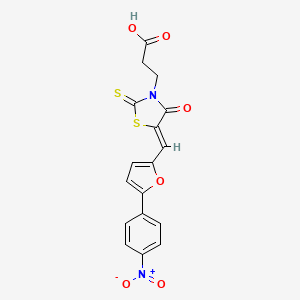

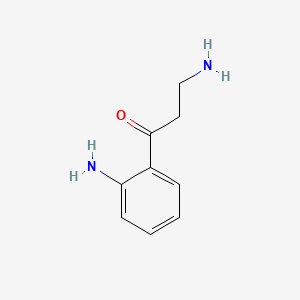

L-732,138 est unique par sa forte spécificité et sa puissance pour le récepteur de la neurokinine-1. Des composés similaires comprennent :

Ces composés partagent la capacité d'inhiber le récepteur de la neurokinine-1, mais diffèrent par leurs structures chimiques et leurs puissances .

Propriétés

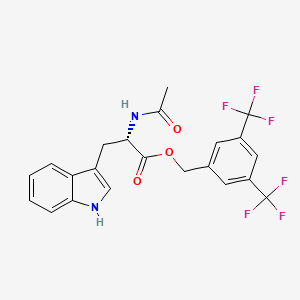

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F6N2O3/c1-12(31)30-19(8-14-10-29-18-5-3-2-4-17(14)18)20(32)33-11-13-6-15(21(23,24)25)9-16(7-13)22(26,27)28/h2-7,9-10,19,29H,8,11H2,1H3,(H,30,31)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYQYXVAWXAYQC-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163989 | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463277 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

148451-96-1 | |

| Record name | N-Acetyl-L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148451-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148451961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.